2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
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Overview
Description
2-Ethoxy-1-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)ethanone is a chemical compound known for its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone typically involves the formation of the spiro ring system through a series of chemical reactions. One common method includes the reaction of ethyl chloroacetate with 1,5-dioxa-9-azaspiro[5.5]undecane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane: A parent compound with a similar spiro structure but without the ethoxy and ethanone groups.
1,3-Dioxane derivatives: Compounds with similar oxygen-containing ring systems.
1,3-Dithiane derivatives: Compounds with sulfur-containing ring systems.
Uniqueness
2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is unique due to its combination of an ethoxy group and a spiro ring system containing both oxygen and nitrogen atoms. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-ethoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-15-10-11(14)13-6-4-12(5-7-13)16-8-3-9-17-12/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFNMEWUMNUFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC2(CC1)OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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